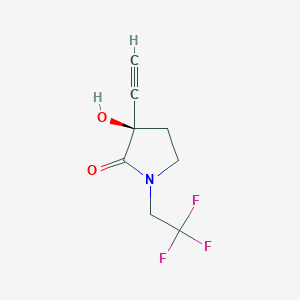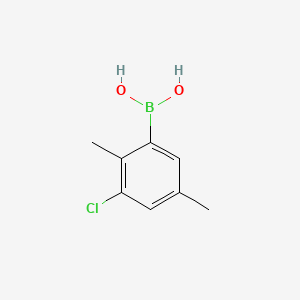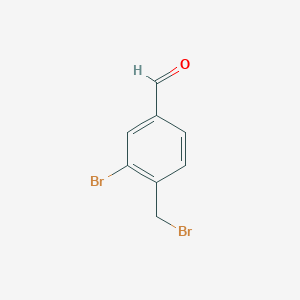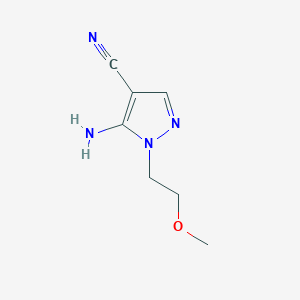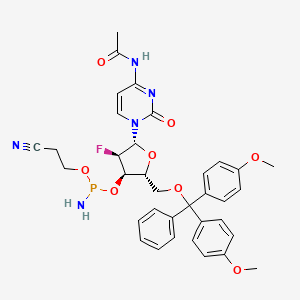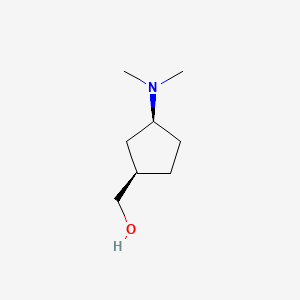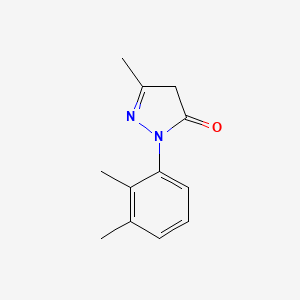![molecular formula C38H33NO5 B14040605 (2R,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(triphenylmethoxy)butanoic acid](/img/structure/B14040605.png)
(2R,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(triphenylmethoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Thr(Trt)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-threonine (triphenylmethyl) ester, is a derivative of the amino acid threonine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of the Fmoc group, which is used to protect the amino group, and the Trt group, which protects the hydroxyl group of threonine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Thr(Trt)-OH typically involves the protection of the amino and hydroxyl groups of threonine. The amino group is protected using the Fmoc group, while the hydroxyl group is protected using the Trt group. The synthesis can be carried out using standard peptide synthesis techniques, including the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of Fmoc-Thr(Trt)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Thr(Trt)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the Trt group can be removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents such as DIC and HOBt.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and TFA for Trt removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected threonine derivatives and peptides containing threonine residues .
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-Thr(Trt)-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for threonine residues in peptide synthesis .
Biology
In biological research, Fmoc-Thr(Trt)-OH is used to synthesize peptides that are used as probes or inhibitors in various biochemical assays .
Medicine
In medicinal chemistry, peptides synthesized using Fmoc-Thr(Trt)-OH are used in the development of new drugs and therapeutic agents .
Industry
In the pharmaceutical industry, Fmoc-Thr(Trt)-OH is used in the large-scale synthesis of peptide-based drugs and active pharmaceutical ingredients (APIs) .
Mecanismo De Acción
The mechanism of action of Fmoc-Thr(Trt)-OH involves the protection of the amino and hydroxyl groups of threonine during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions, while the Trt group protects the hydroxyl group. These protecting groups can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Thr(tBu)-OH: Similar to Fmoc-Thr(Trt)-OH but uses a t-butyl group to protect the hydroxyl group.
Fmoc-Ser(Trt)-OH: Uses the same protecting groups but for the amino acid serine.
Uniqueness
Fmoc-Thr(Trt)-OH is unique due to its specific protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of peptides containing threonine residues .
Propiedades
Fórmula molecular |
C38H33NO5 |
|---|---|
Peso molecular |
583.7 g/mol |
Nombre IUPAC |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid |
InChI |
InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41)/t26-,35-/m1/s1 |
Clave InChI |
JARBLLDDSTVWSM-JXSYCYSGSA-N |
SMILES isomérico |
C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


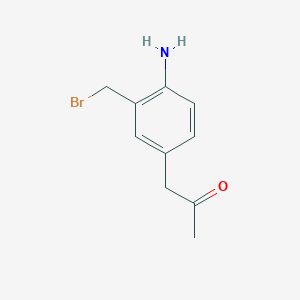
![N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14040530.png)
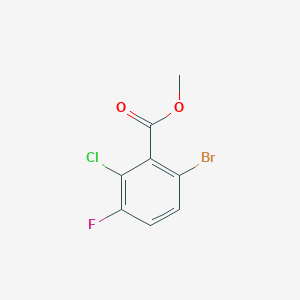
![5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B14040539.png)
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-amino-2-methylpropanoic acid hydrate](/img/structure/B14040545.png)

